molecular formula C19H21NO3 B13464221 (S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate

(S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate

Cat. No.: B13464221
M. Wt: 311.4 g/mol
InChI Key: MHRZCRSLZGBEAG-ZDUSSCGKSA-N
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Description

(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a fluorenyl group attached to a carbamate moiety, which is further linked to a hydroxybutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with (3S)-3-hydroxybutylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions using a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. It can also act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate is unique due to its specific hydroxybutyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-3-hydroxybutyl]carbamate

InChI

InChI=1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m0/s1

InChI Key

MHRZCRSLZGBEAG-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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